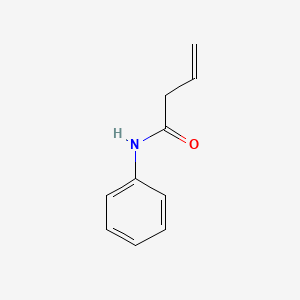3-Butenamide, N-phenyl-
CAS No.: 13140-15-3
Cat. No.: VC8014637
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13140-15-3 |
|---|---|
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.2 g/mol |
| IUPAC Name | N-phenylbut-3-enamide |
| Standard InChI | InChI=1S/C10H11NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2,(H,11,12) |
| Standard InChI Key | COUYSMBTUNHPFK-UHFFFAOYSA-N |
| SMILES | C=CCC(=O)NC1=CC=CC=C1 |
| Canonical SMILES | C=CCC(=O)NC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
3-Butenamide, N-phenyl-, systematically named N-phenylbut-3-enamide, is an organic compound with the molecular formula C₁₀H₁₁NO and a molar mass of 161.20 g/mol . Its structure consists of a four-carbon unsaturated chain (butenamide) linked to a phenyl group via a nitrogen atom. The compound’s SMILES notation (C=CCC(NC1=CC=CC=C1)=O) and InChIKey (COUYSMBTUNHPFK-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .
Table 1: Molecular descriptors of 3-Butenamide, N-phenyl-
The compound’s planar geometry, driven by conjugation between the amide carbonyl and the double bond, enhances its stability and reactivity. This configuration facilitates interactions in biological systems and synthetic reactions, though direct pharmacological data remain limited.
Synthetic Pathways and Reaction Dynamics
While no explicit synthesis of 3-Butenamide, N-phenyl- is documented in the literature, analogous compounds provide methodological clues. A study by demonstrates the synthesis of 3-N-phenylthiocarbamoyl-2-butenamides via reactions between 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione and amines in a THF/H₂O (1:1) system at room temperature . Although this protocol yields thiocarbamoyl derivatives, the conditions—aqueous medium, mild temperatures, and nucleophilic amines—suggest adaptability for synthesizing 3-Butenamide, N-phenyl-.
Key considerations for synthesis include:
-
Amine selection: Primary aliphatic or aromatic amines could displace leaving groups to form the amide bond.
-
Solvent systems: Biphasic solvents like THF/water may enhance reaction efficiency by balancing solubility and reactivity .
-
Temperature control: Room-temperature protocols minimize side reactions, preserving the unsaturated backbone .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The vapor-phase IR spectrum of 3-Butenamide, N-phenyl- (validation score: 0.912763) highlights characteristic absorptions :
-
N–H stretch: ~3300 cm⁻¹ (amide functionality).
-
C=O stretch: ~1680 cm⁻¹ (conjugated carbonyl).
-
C=C stretch: ~1620 cm⁻¹ (alkene group).
These bands align with computational predictions, confirming the compound’s structural integrity.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) yields an exact mass of 161.084064 u, consistent with the molecular formula C₁₀H₁₁NO . Fragmentation patterns likely involve cleavage of the amide bond (C–N) and alkene protonation, though detailed spectra are pending publication.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume